Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel-
Description
Properties
IUPAC Name |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-5-8-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAJNJOXKMQYSI-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCN[C@@H]2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133696-28-3 | |
| Record name | Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133696-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stereoselective Synthesis via Palladium-Catalyzed Amination
A robust method for constructing the bicyclic framework involves palladium-catalyzed coupling reactions. Adapted from protocols for analogous pyrrolo[3,4-c]pyrrole systems , this approach begins with a chiral piperazine precursor. For example, (3aR,6aR)-rel-octahydrocyclopenta[b]pyrrole can be synthesized via the following steps:
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Boc Protection : tert-Butyl carbamate (Boc) protection of a secondary amine precursor ensures stability during subsequent reactions.
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Palladium-Mediated Cyclization : Using Pd(OAc)₂/Xantphos as a catalytic system, the Boc-protected amine undergoes intramolecular C–N bond formation to generate the bicyclic core.
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Deprotection and Salt Formation : HCl-mediated Boc removal yields the free amine, which is precipitated as the hydrochloride salt.
Key Optimization Parameters :
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Catalyst loading (5–10 mol% Pd) and ligand selection critically influence cyclization efficiency.
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Polar aprotic solvents (e.g., DMF) enhance reaction rates at 80–100°C .
Cyclization of Bicyclic Ketone Precursors
An alternative route involves Dieckmann condensation of a diketone intermediate :
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Reductive Amination : LiAlH₄ reduction of a cyclopentane-fused diketone generates a diol, which undergoes reductive amination to form a pyrrolidine ring.
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Oxidative Cleavage : NaIO₄/RuO₂-mediated cleavage of the diol yields a linear diacid.
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Dieckmann Cyclization : Heating the diacid in acetic anhydride induces cyclization, forming the bicyclic ketone.
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Stereochemical Resolution : Chiral resolution via diastereomeric salt formation isolates the (3aR,6aR)-rel- configuration.
Advantages :
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High stereochemical purity (>95% ee) achievable via resolution.
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Scalable to multi-gram quantities.
Hydrogenation of Aromatic Precursors
Catalytic hydrogenation offers a straightforward route to saturate the cyclopenta[b]pyrrole system:
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Aromatic Ring Synthesis : Friedel-Crafts acylation or Paal-Knorr pyrrole synthesis constructs the fused aromatic precursor.
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Stereocontrolled Hydrogenation : Using PtO₂ or Rh/C under H₂ pressure (50–100 bar), the aromatic rings are saturated. Chiral modifiers (e.g., cinchona alkaloids) enforce the (3aR,6aR)-rel- configuration.
Reaction Conditions :
Industrial-Scale Production Considerations
Transitioning laboratory methods to industrial production requires addressing:
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Cost Efficiency : Replacing noble metal catalysts (Pd, Rh) with nickel- or iron-based alternatives.
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Continuous Flow Systems : Enhancing throughput and reducing reaction times (e.g., 30-minute residence time vs. 48-hour batch processing).
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Waste Management : Solvent recovery systems and catalytic recycling minimize environmental impact.
Comparative Analysis of Synthetic Methods
| Method | Catalyst System | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Palladium Catalysis | Pd(OAc)₂/Xantphos | 65–75 | Moderate | Moderate |
| Dieckmann Condensation | Acetic Anhydride | 70–80 | High | High |
| Catalytic Hydrogenation | PtO₂/Cinchona Alkaloid | 70–85 | High | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (1:1)
- CAS : 87269-87-2
- Molecular Formula: C₁₅H₁₉NO₂·HCl
- Stereochemistry : Rel-(3aR,6aR) configuration, forming a bicyclic [3.3.0]octane system .
- The hydrochloride salt increases solubility in aqueous media .
Comparison with Structurally Similar Compounds
Cyclopenta[b]quinoline Derivatives
Example: Compound 27 (N-[4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)butyl]-4-fluorobenzamide)
- Structural Differences: Replaces pyrrole with a quinoline ring and incorporates a fluorobenzoic acid substituent.
- ADMET Profile: BBB Permeability: Higher P-glycoprotein substrate probability compared to pyrrole derivatives, enhancing CNS targeting . Genotoxicity: Lower than tetrahydroacridine analogs, but higher EC₅₀/LC₅₀ values indicate toxicity with long carbon chains .
- Activity : Superior AChE inhibition (IC₅₀ = 0.8 µM) due to fluorobenzoic acid’s electron-withdrawing effects .
Cyclopenta[b]furo[2,3-c]pyrroles
Octahydrocyclopenta[c]pyrrole Derivatives
Example : (3aR,6aS)-Octahydrocyclopenta[c]pyrrole (CAS 1037834-39-1)
Trimethyl-Substituted Cyclopenta[c]pyrroles
Example : Cyclopenta[c]pyrrole, octahydro-2,3a,6a-trimethyl- (CAS 87390-70-3)
- Molecular Formula : C₁₀H₁₉N
- Properties :
Data Table: Key Comparative Parameters
Research Findings and Implications
- Toxicity Trends: Cyclopenta[b]quinoline derivatives exhibit lower genotoxicity than acridines but higher acute toxicity with specific substituents (e.g., hydrazinenicotinate) . The target compound’s benzyl ester may mitigate toxicity by avoiding reactive moieties.
- CNS Activity: Fluorobenzoic acid in quinoline derivatives enhances CNS uptake via P-glycoprotein interactions, while the target compound’s benzyl ester balances lipophilicity and solubility .
- Synthetic Challenges : Metathesis routes for fused systems (e.g., furopyrroles) suffer from modest yields (31%), whereas esterification of pyrrole cores (target compound) is more straightforward .
Biological Activity
Cyclopenta[b]pyrrole derivatives, particularly the octahydro variant, have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- , exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Receptors and Enzymes
The compound primarily targets the Protease Activated Receptor 1 (PAR1) , a G-protein coupled receptor crucial for platelet aggregation. By acting as an antagonist to PAR1, it inhibits thrombin's actions, which can lead to decreased platelet aggregation and potentially lower the risk of cardiovascular events such as myocardial infarction and stroke.
Additionally, certain derivatives of cyclopenta[b]pyrrole have been identified as inhibitors of the Type 1 Glycine Transporter (GlyT1) . This inhibition is significant in addressing glutamatergic deficits associated with schizophrenia. Studies have shown that these compounds can elevate cerebrospinal fluid glycine levels, indicating their potential in treating neuropsychiatric disorders .
Cellular Effects
The biological activity of octahydro-cyclopenta[b]pyrrole is characterized by its influence on cellular signaling pathways and gene expression. Its role as a PAR1 antagonist disrupts normal thrombin function, leading to significant changes in platelet signaling and aggregation processes. Furthermore, it has been noted for its interactions with other enzymes and proteins, enhancing its therapeutic profile.
Analgesic Activity
Recent studies have demonstrated that various synthesized bioconjugates of cyclopenta[b]pyrrole exhibit analgesic properties. For instance, the combination of pyrrole acids with peptide structures has shown promising results in pain relief tests, suggesting a synergistic effect that could be leveraged for anti-inflammatory therapies .
Case Studies
- Inhibition of GlyT1 : A study highlighted a series of octahydro-cyclopenta[b]pyrrole derivatives that effectively inhibited GlyT1 in vitro. These compounds were shown to be potent in elevating glycine levels in vivo, suggesting their utility in treating conditions like schizophrenia .
- PAR1 Antagonism : Another investigation into octahydro-cyclopenta[b]pyrroles revealed their sustained inhibition of PAR1 activity, leading to prolonged prevention of platelet aggregation. This effect was linked to a reduced incidence of cardiovascular complications in animal models.
- Analgesic Properties : Research into bioconjugates involving cyclopenta[b]pyrrole indicated significant analgesic activity through various testing methods such as the Randall-Selitto test. The findings suggest that while free pyrrole acids exhibit strong analgesic effects, their stability can be enhanced when combined with peptide structures .
Summary Table of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Inhibition of PAR1 | Antagonist action on thrombin signaling | Cardiovascular disease prevention |
| Inhibition of GlyT1 | Elevation of glycine levels | Treatment for schizophrenia |
| Analgesic Effects | Synergistic action with peptides | Pain management and anti-inflammatory therapy |
Q & A
Q. What are the optimal synthetic routes for preparing Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel-?
The compound is typically synthesized via cycloisomerization or hydrogenation of precursor bicyclic amines. Key steps include:
- Catalytic hydrogenation : Use of Pd/C or Raney Ni under H₂ (3–5 atm) to reduce unsaturated pyrrolidine intermediates .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., Rh(I) complexes) to achieve the (3aR,6aR)-rel configuration .
- Salt formation : Reaction with HCl in anhydrous ethanol to yield the hydrochloride salt . Methodological tip : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity by HPLC (>98% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How can the stereochemical configuration of (3aR,6aR)-rel- be confirmed experimentally?
Use a combination of:
- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .
- NMR spectroscopy : Analyze coupling constants (e.g., for chair/boat conformers) and NOE correlations to distinguish axial/equatorial protons .
- Optical rotation : Compare [α]D values with literature data (e.g., +12.5° in CHCl₃ for the rel-configuration) .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC-MS : Use a polar embedded C18 column with ESI+ detection to detect degradation products (e.g., hydrolyzed pyrrolidine rings) .
- Karl Fischer titration : Quantify water content (<0.5% w/w critical for hygroscopic hydrochloride salts) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via NMR for structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational and experimental data?
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and compare predicted vs. experimental H/C NMR shifts (RMSD < 0.3 ppm acceptable) .
- Dynamic NMR (DNMR) : Probe ring-flipping barriers in cyclopenta[b]pyrrole systems; coalescence temperatures >100°C suggest rigid conformers .
- Cross-validation : Compare X-ray data with independent synthetic batches to rule out crystallization artifacts .
Q. What strategies improve enantiomeric purity during scale-up synthesis?
- Chiral resolution : Use diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in EtOH .
- Asymmetric catalysis : Employ Ru(BINAP) catalysts for hydrogenation of prochiral enamines (ee >95%) .
- Crystallization-induced diastereomer transformation : Seed saturated solutions with pure (3aR,6aR)-rel- crystals to purge minor enantiomers .
Q. How does the hydrochloride salt form influence biological activity in receptor-binding studies?
- Solubility vs. permeability : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) but may reduce passive diffusion; use logD (pH 7.4) measurements to balance bioavailability .
- Counterion effects : Compare binding affinities (IC₅₀) of free base vs. hydrochloride forms using SPR or radioligand assays; HCl can stabilize protonated amines critical for target engagement .
Q. What computational tools predict metabolic stability of this compound?
- In silico CYP450 metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., N-methyl groups prone to oxidative demethylation) .
- MD simulations : Analyze ligand-receptor complexes (e.g., μ-opioid receptor) to predict off-target effects; AMBER force fields recommended for pyrrolidine ring flexibility .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Assay standardization : Normalize data using reference agonists/antagonists (e.g., DAMGO for opioid receptors) to control for batch-to-batch variability .
- Structural analogs : Compare IC₅₀ values of derivatives (e.g., fluorinated or methylated analogs) to identify SAR trends .
- Meta-analysis : Pool data from ≥3 independent studies; apply Grubbs’ test to exclude outliers (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
